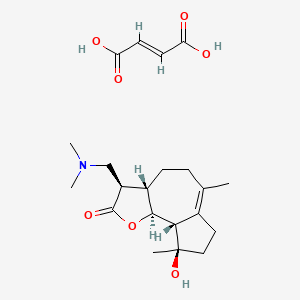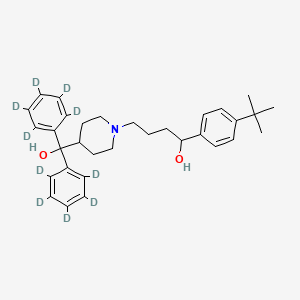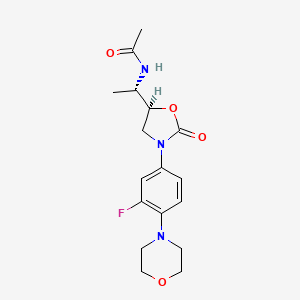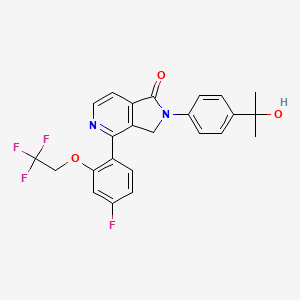
Glucosylceramide synthase-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucosylceramide synthase-IN-1 is a small molecule inhibitor that targets glucosylceramide synthase, an enzyme responsible for the synthesis of glucosylceramide from ceramide and uridine diphosphate-glucose. This enzyme plays a crucial role in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and are involved in various cellular processes, including cell signaling, membrane integrity, and disease pathogenesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glucosylceramide synthase-IN-1 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are often commercially available or can be synthesized using standard organic chemistry techniques.
Formation of Key Intermediates: The key intermediates are synthesized through a series of chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions.
Final Coupling Reaction: The final step involves the coupling of the key intermediates to form the desired this compound compound. .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistent production of high-quality compound. Common techniques used in industrial production include high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control .
化学反应分析
Types of Reactions
Glucosylceramide synthase-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the molecule .
科学研究应用
Glucosylceramide synthase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biosynthesis and metabolism of glycosphingolipids.
Biology: Employed in research to understand the role of glucosylceramide synthase in cellular processes and disease mechanisms.
Medicine: Investigated as a potential therapeutic agent for the treatment of lysosomal storage disorders, such as Gaucher disease and Fabry disease.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting glycosphingolipid metabolism
作用机制
Glucosylceramide synthase-IN-1 exerts its effects by inhibiting the enzyme glucosylceramide synthase. This inhibition prevents the synthesis of glucosylceramide from ceramide and uridine diphosphate-glucose, leading to a reduction in the levels of glycosphingolipids. The molecular targets and pathways involved include the glycosphingolipid biosynthesis pathway and various cellular signaling pathways that are regulated by glycosphingolipids .
相似化合物的比较
Similar Compounds
Eliglustat: Another glucosylceramide synthase inhibitor used for the treatment of Gaucher disease.
Miglustat: A glucosylceramide synthase inhibitor used for the management of mild to moderate type I Gaucher disease.
Venglustat: A glucosylceramide synthase inhibitor being developed for lysosomal storage diseases and Parkinson’s disease.
Uniqueness
Glucosylceramide synthase-IN-1 is unique in its specific inhibition of glucosylceramide synthase, making it a valuable tool for studying glycosphingolipid metabolism and for developing therapeutic strategies targeting this pathway. Its high specificity and potency distinguish it from other similar compounds .
属性
分子式 |
C24H20F4N2O3 |
|---|---|
分子量 |
460.4 g/mol |
IUPAC 名称 |
4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-2-[4-(2-hydroxypropan-2-yl)phenyl]-3H-pyrrolo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C24H20F4N2O3/c1-23(2,32)14-3-6-16(7-4-14)30-12-19-17(22(30)31)9-10-29-21(19)18-8-5-15(25)11-20(18)33-13-24(26,27)28/h3-11,32H,12-13H2,1-2H3 |
InChI 键 |
OAZAPIKYVGRNCO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)N2CC3=C(C2=O)C=CN=C3C4=C(C=C(C=C4)F)OCC(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


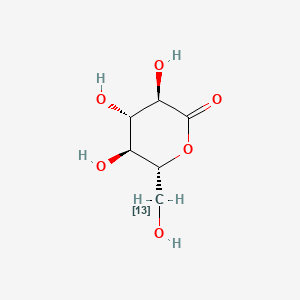
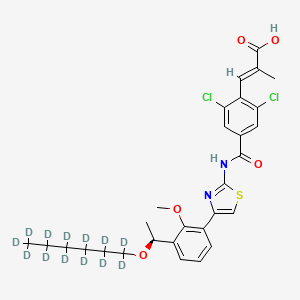
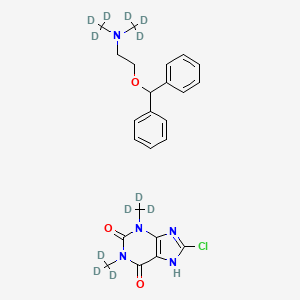
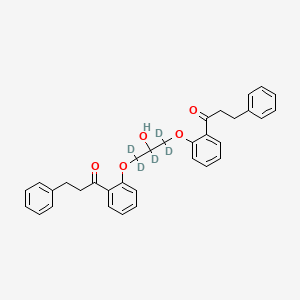
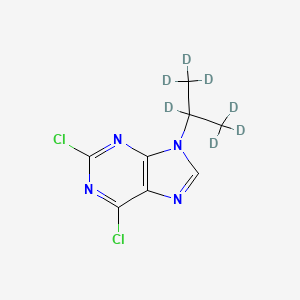
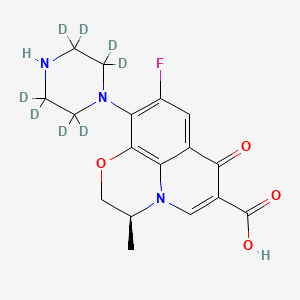
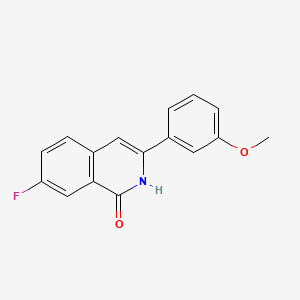
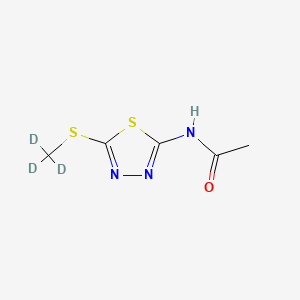
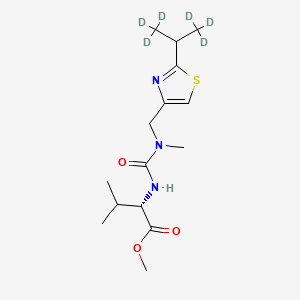
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
